Cas no 2228917-61-9 (2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride)

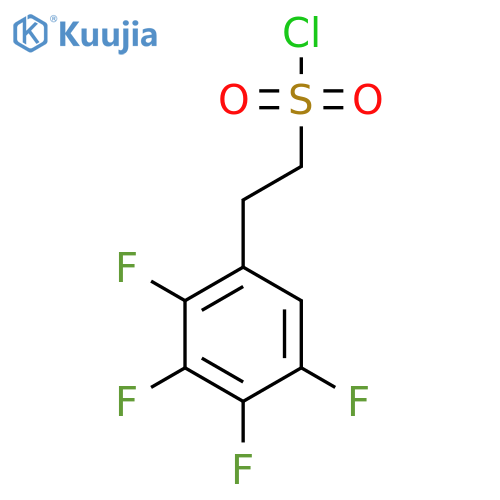

2228917-61-9 structure

商品名:2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride

- EN300-1989514

- 2228917-61-9

-

- インチ: 1S/C8H5ClF4O2S/c9-16(14,15)2-1-4-3-5(10)7(12)8(13)6(4)11/h3H,1-2H2

- InChIKey: NAFSGLSKCQFURO-UHFFFAOYSA-N

- ほほえんだ: ClS(CCC1C=C(C(=C(C=1F)F)F)F)(=O)=O

計算された属性

- せいみつぶんしりょう: 275.9634909g/mol

- どういたいしつりょう: 275.9634909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 42.5Ų

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1989514-5.0g |

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride |

2228917-61-9 | 5g |

$3313.0 | 2023-06-02 | ||

| Enamine | EN300-1989514-0.5g |

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride |

2228917-61-9 | 0.5g |

$1097.0 | 2023-09-16 | ||

| Enamine | EN300-1989514-10.0g |

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride |

2228917-61-9 | 10g |

$4914.0 | 2023-06-02 | ||

| Enamine | EN300-1989514-1g |

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride |

2228917-61-9 | 1g |

$1142.0 | 2023-09-16 | ||

| Enamine | EN300-1989514-5g |

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride |

2228917-61-9 | 5g |

$3313.0 | 2023-09-16 | ||

| Enamine | EN300-1989514-0.25g |

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride |

2228917-61-9 | 0.25g |

$1051.0 | 2023-09-16 | ||

| Enamine | EN300-1989514-10g |

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride |

2228917-61-9 | 10g |

$4914.0 | 2023-09-16 | ||

| Enamine | EN300-1989514-1.0g |

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride |

2228917-61-9 | 1g |

$1142.0 | 2023-06-02 | ||

| Enamine | EN300-1989514-0.05g |

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride |

2228917-61-9 | 0.05g |

$959.0 | 2023-09-16 | ||

| Enamine | EN300-1989514-2.5g |

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride |

2228917-61-9 | 2.5g |

$2240.0 | 2023-09-16 |

2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

2228917-61-9 (2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量